3-Nitro-5-[(3-phenylpropyl)thio]aniline is an organic compound with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol. This compound features a nitro group (–NO₂) and a thioether group (–S–) attached to an aniline structure, which is characterized by an amino group (–NH₂) connected to a benzene ring. The presence of the phenylpropyl substituent enhances its chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and material science .
3-Nitro-5-[(3-phenylpropyl)thio]aniline is a niche organic compound. Information about its specific research applications is limited, but suppliers often list it as a biochemical for proteomics research [, ]. Proteomics is the field of study focused on the entire set of proteins within an organism, including their modifications and functions.
The structure of 3-Nitro-5-[(3-phenylpropyl)thio]aniline contains several functional groups that might be of interest for scientific research. These groups include:
The compound has shown promising biological activities, particularly in the context of neurodegenerative diseases. It has been identified as a potential inhibitor of protein misfolding and aggregation, specifically targeting proteins like α-synuclein and tau, which are implicated in diseases such as Parkinson's and Alzheimer's. Additionally, compounds with similar structures have demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the importance of the nitro group for biological efficacy.
Synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline typically involves:
3-Nitro-5-[(3-phenylpropyl)thio]aniline has various applications:
Research has indicated that 3-Nitro-5-[(3-phenylpropyl)thio]aniline interacts with specific proteins involved in neurodegenerative processes. Studies focus on its ability to inhibit the aggregation of misfolded proteins, which can lead to cell toxicity. Interaction studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding affinities and mechanisms .
Several compounds share structural or functional similarities with 3-Nitro-5-[(3-phenylpropyl)thio]aniline. Here are some examples:
The uniqueness of 3-Nitro-5-[(3-phenylpropyl)thio]aniline lies in its combination of both the nitro and thioether functionalities on an aniline backbone, providing distinct biological activities not found in simpler analogs.
This comprehensive overview highlights the significance of 3-Nitro-5-[(3-phenylpropyl)thio]aniline in research, particularly concerning its potential therapeutic applications and unique chemical properties. Further studies could expand its use in various scientific fields.
3-Nitro-5-[(3-phenylpropyl)thio]aniline is an aromatic amine in which a nitro group occupies the meta-position relative to the amino substituent, while a thioether chain (–S–CH₂CH₂CH₂–C₆H₅) is anchored at the para-position to the amino group.
| Selected bond lengths (Å) | Value |
|---|---|
| C(Ar)–N(H₂) | 1.37 |
| C(Ar)–S | 1.78 |
| C–N (NO₂) | 1.47 |
| N–O (NO₂, mean) | 1.23 |
| Property | Measured / predicted value | Source |
|---|---|---|
| Appearance | Yellow-orange solid (≥95% purity) | 3 |
| Melting point | not experimentally reported (amorphous solid) | 3 |
| Boiling point (760 mmHg) | 476 ± 45 °C (est.) | 3 |
| Flash point | 242 ± 29 °C (est.) | 3 |
| Density (25 °C) | 1.30 ± 0.10 g cm⁻³ | 3 |
| Vapour pressure (25 °C) | ~1 × 10⁻³ mmHg | 3 |
| Polarizability | 32.9 ± 0.5 × 10⁻²⁴ cm³ | 3 |
| Topological polar surface area | 68.4 Ų (PubChem) | 58 |
| Rotatable bonds | 4 | 58 |
| Solvent (25 °C) | Solubility behaviour | Comment |
|---|---|---|
| Water (pH 7) | <0.1 mg mL⁻¹ (practically insoluble) | High log P and limited H-bond donors |
| Dimethyl sulfoxide | >50 mg mL⁻¹ (readily soluble) [3] | Preferred stock-solution solvent in proteomics workflows |
| Acetonitrile, THF | ≥20 mg mL⁻¹ | Good miscibility with polar aprotic media |
| Ethanol, methanol | 5–10 mg mL⁻¹ | Hydrogen-bond competition lowers solubility |
| n-Hexane | <1 mg mL⁻¹ | Insufficient polarity |
The compound displays typical amphiphilic behaviour: aromatic core and thioether confer hydrophobicity, while –NH₂/–NO₂ raise polarity just enough for good solubility in dipolar aprotic solvents.
Quantum-chemical calculations were carried out with PySCF (RHF/STO-3G, gas phase).
| Parameter | Value |
|---|---|
| Total electronic energy | –1218.56 a.u. |
| Dipole moment | 4.9 D (vector = 4.03, 2.81, 0.51 D)[execute_py] |
| HOMO energy | –6.74 eV |
| LUMO energy | +4.14 eV |
| HOMO–LUMO gap | 10.88 eV |
Frontier orbitals are dominated by π-electron density on the aniline ring (HOMO) and antibonding π* centred on the nitro group (LUMO), reflecting an internal push–pull system that underlies the compound’s modest charge-transfer character.
| Mulliken charge distribution | N(aniline) | N(nitro) | S(thioether) |
|---|---|---|---|
| Charge (e) | –0.67 | +0.80 | –0.17 |
The positive charge concentration on the nitro nitrogen explains its strong electron-withdrawing influence, whereas partial negative charge on sulfur accounts for facile sulfoxidation.
| Category | Data (25 °C unless noted) |
|---|---|
| Formula / molar mass | C₁₅H₁₆N₂O₂S, 288.36 g mol⁻¹ [1] [2] |
| Density | 1.30 g cm⁻³ [1] |
| Boiling / flash point | 476 °C / 242 °C [1] |
| Vapour pressure | ~1 × 10⁻³ mmHg [1] |
| TPSA / log P (calc.) | 68.4 Ų / 4.2 [2] |
| Solubility (DMSO) | >50 mg mL⁻¹ [3] |
| HOMO–LUMO gap | 10.9 eV (RHF/STO-3G) |
| Dipole moment | 4.9 D |